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D-fructofuranose 6-phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-6-phosphate can be synthesized through the isomerization of glucose-6-phosphate by the enzyme phosphoglucose isomerase . This reaction is a key step in the glycolytic pathway and occurs under physiological conditions.
Industrial Production Methods: Industrial production of fructose-6-phosphate often involves multi-enzymatic cascade synthesis. This method uses a series of enzymatic reactions to convert glucose or other precursors into fructose-6-phosphate . The product can be isolated in pure form using ion exchange techniques or barium salt precipitation .
Chemical Reactions Analysis
Types of Reactions: Fructose-6-phosphate undergoes various chemical reactions, including:
Isomerization: Conversion to glucose-6-phosphate by phosphoglucose isomerase.
Phosphorylation: Further phosphorylation to fructose-1,6-bisphosphate by phosphofructokinase.
Hydrolysis: Hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate by fructose-1,6-bisphosphatase.
Common Reagents and Conditions:
Phosphoglucose isomerase: Used for isomerization reactions.
Phosphofructokinase: Catalyzes the phosphorylation of fructose-6-phosphate.
Fructose-1,6-bisphosphatase: Involved in the hydrolysis of fructose-1,6-bisphosphate.
Major Products Formed:
Fructose-1,6-bisphosphate: Formed by the phosphorylation of fructose-6-phosphate.
Glucose-6-phosphate: Formed by the isomerization of fructose-6-phosphate.
Scientific Research Applications
Biochemical Research
D-fructofuranose 6-phosphate is primarily utilized as a substrate in studies investigating glycolysis, gluconeogenesis, and metabolic regulation. Its role as an allosteric activator of pyruvate kinase highlights its importance in the glycolytic pathway, where it enhances the enzyme's activity, thereby facilitating energy production from glucose metabolism .
Case Study: Enzyme Interaction
A study demonstrated that this compound interacts with various enzymes involved in carbohydrate metabolism. It was found to regulate the activity of pyrophosphate: fructose-6-phosphate 1-phosphotransferase, which catalyzes the interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate. This regulation is vital for maintaining carbon metabolism during plant development, particularly in rice where decreased enzyme activity resulted in altered starch synthesis and grain quality .
Pharmaceutical Development
The compound has been implicated in several therapeutic applications due to its biochemical properties. Notably, this compound has potential antioxidant properties through iron chelation, which may protect against oxidative stress associated with neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research has indicated that this compound can bind to Fe(II) ions, potentially acting as an antioxidant. This property suggests its utility in developing treatments for conditions such as Alzheimer's disease, where oxidative stress plays a pivotal role.
Agricultural Biotechnology
In agricultural biotechnology, this compound is studied for its role in regulating carbon metabolism during grain filling in crops like sugarcane and rice. The enzyme pyrophosphate: D-fructose-6-phosphate 1-phosphotransferase is crucial for starch accumulation during grain development .
Case Study: Sugarcane Varieties
A comparative analysis of different sugarcane varieties revealed variations in this compound levels correlating with sucrose storage capabilities. Understanding these patterns can inform breeding strategies aimed at enhancing sugar yield .
Analytical Techniques
This compound is also utilized in various analytical techniques to study metabolic pathways. For instance, fluorescence-based assays have been developed to quantify its concentration during enzymatic reactions involving DXPS (deoxyxylulose phosphate synthase), which is essential for understanding its metabolic roles .
Mechanism of Action
Fructose-6-phosphate exerts its effects primarily through its role in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate and is further phosphorylated to fructose-1,6-bisphosphate . This compound acts as a substrate for various enzymes, including phosphofructokinase and fructose-1,6-bisphosphatase . These enzymes regulate the conversion of fructose-6-phosphate to other metabolites, influencing cellular energy production and metabolic flux .
Comparison with Similar Compounds
Fructose-6-phosphate is similar to other sugar phosphates, such as:
Glucose-6-phosphate: An isomer of fructose-6-phosphate involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: A phosphorylated derivative of fructose-6-phosphate that plays a key role in glycolysis.
3-Phosphoglyceraldehyde: Another glycolytic intermediate that participates in energy production.
Uniqueness: Fructose-6-phosphate is unique due to its central role in both glycolysis and the pentose phosphate pathway. Its ability to interconvert with glucose-6-phosphate allows it to act as a metabolic hub, linking various biochemical pathways .
Biological Activity
D-fructofuranose 6-phosphate (F6P) is a crucial intermediate in carbohydrate metabolism, specifically within glycolysis and gluconeogenesis. Its biological activity extends beyond mere metabolic pathways; it plays significant roles in cellular signaling, cancer metabolism, and the regulation of various physiological processes. This article explores the biological activity of F6P, supported by research findings, case studies, and data tables.
This compound is a phosphorylated form of fructose that can exist in two anomeric forms: alpha and beta. The beta-D-fructofuranose 6-phosphate (b-F6P) is particularly relevant in metabolic pathways. It is a substrate for several enzymes, including fructose-1,6-bisphosphatase and phosphofructokinase, which are pivotal in regulating glycolysis and gluconeogenesis .
Key Enzymatic Reactions Involving F6P
Enzyme | Reaction | Function |
---|---|---|
Fructose-1,6-bisphosphatase | F1,6BP → F6P + Pi | Gluconeogenesis |
Phosphofructokinase | F6P + ATP → F1,6BP + ADP | Glycolysis |
Hexokinase (Type I) | Glucose + ATP → G6P + ADP | Glycolysis |
Glyceraldehyde-3-phosphate dehydrogenase | G3P → 1,3-BPG + NADH | Glycolysis |
1. Role in Glucocorticoid Activation
Research indicates that F6P can substitute for glucose-6-phosphate (G6P) in the endoplasmic reticulum (ER), facilitating glucocorticoid activation through the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This process is significant in adipose tissue and may contribute to metabolic syndrome pathophysiology . The interaction between hexose-6-phosphate dehydrogenase (H6PD) and 11β-HSD1 underscores the importance of F6P in local glucocorticoid metabolism.
2. Cancer Metabolism
F6P is implicated in cancer metabolism, particularly through its role as a substrate for glutamine-fructose-6-phosphate transaminase (GFPT1). GFPT1 catalyzes the conversion of F6P to L-glutamate, a reaction that is significantly upregulated in various cancers, including pancreatic cancer. This pathway is essential for generating uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which is crucial for protein glycosylation and tumor cell proliferation .
Case Study: Fructose-6-Phosphate in Cancer Cells
A study examined the metabolic reprogramming of cancer cells where F6P levels were found to correlate with increased GFPT1 expression. The upregulation of this enzyme was associated with enhanced protein glycosylation, facilitating tumor growth and survival under nutrient stress conditions. This highlights the role of F6P not only as a metabolic intermediate but also as a signaling molecule influencing cancer cell behavior.
Properties
CAS No. |
56-83-7 |
---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6?/m1/s1 |
InChI Key |
BGWGXPAPYGQALX-VRPWFDPXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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